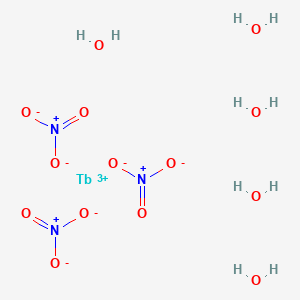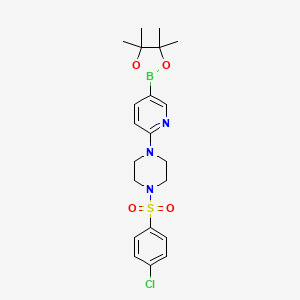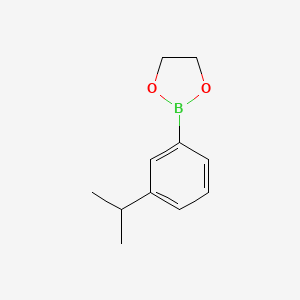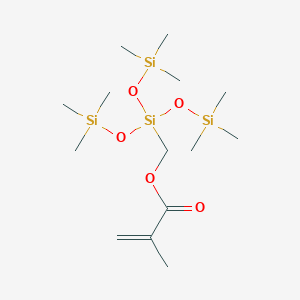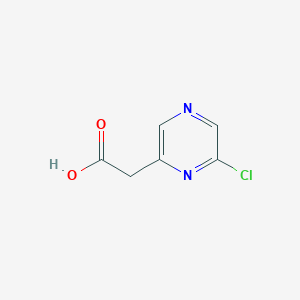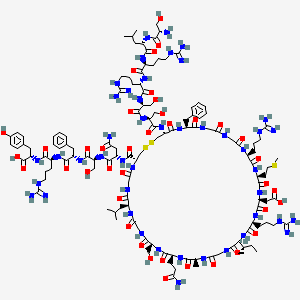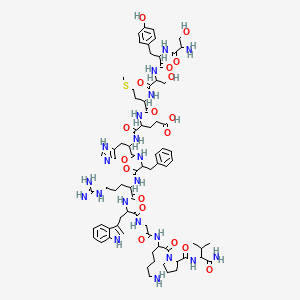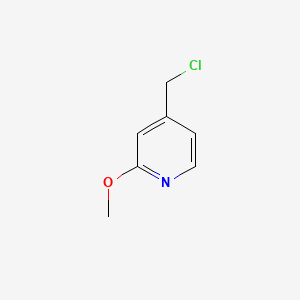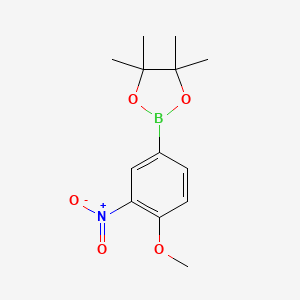
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Descripción general
Descripción
3-((2-Chlorobenzyl)oxy)phenyl)boronic acid, also known as 3-((2-CBPA) is a versatile and useful chemical compound. It is a boronic acid derivative with a wide range of applications in synthetic organic chemistry, such as in Suzuki-Miyaura cross-coupling reactions and in the formation of polymers. 3-((2-CBPA) is also increasingly being used in scientific research, particularly in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
However, boronic acids in general are known to have a wide range of applications in different scientific fields. They are used in organic synthesis, medicinal chemistry, materials science, and sensor technologies. They can form stable covalent bonds with sugar molecules, which makes them useful in the development of sensors for glucose, for example in diabetes management. In medicinal chemistry, boronic acids are used in the design of compounds with biological activity, including the cancer drug bortezomib. In materials science, they can be used to modify the surface properties of materials.
Sensing Systems
Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in both homogeneous assays and heterogeneous detection . Detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling to protein manipulation and modification . They can be used for electrophoresis of glycated molecules and are also employed as building materials for microparticles for analytical methods .
Therapeutics Development
Boronic acids are used in the development of therapeutics . For example, the compound bortezomib, which contains a boronic acid group, is a drug used in chemotherapy . The boron atom in this molecule is a key substructure because it blocks certain proteasomes that would otherwise degrade proteins .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes, where maintaining stable blood glucose levels is crucial.
Chemical Building Blocks and Intermediates
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .
Supramolecular Chemistry
Boronic acids are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
Boronic Acid Catalysis
Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable both electrophilic and nucleophilic modes of activation in various organic reactions .
Supramolecular Chemistry
Boronic acids are used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Separation Technologies
Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods .
Polymers for Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes, where maintaining stable blood glucose levels is crucial .
Propiedades
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGOCNFADOJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584505 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
845551-45-3 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




